Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;hemi(oxalic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;hemi(oxalic acid): is a complex organic compound that features a unique azetidine structure. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with azetidine-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or thiols in dimethyl sulfoxide.
Major Products Formed
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds.
Scientific Research Applications
Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor modulators.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate;hemi(oxalic acid)
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate stands out due to its specific azetidine-2-yl substitution, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C24H42N4O8 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
tert-butyl 3-(azetidin-2-yl)azetidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8(7-13)9-4-5-12-9;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
LGNZPWBBUVWFCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCN2.CC(C)(C)OC(=O)N1CC(C1)C2CCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.